Dopaquinone

Descripción

Propiedades

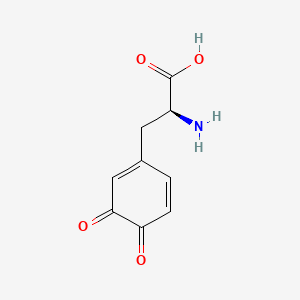

IUPAC Name |

(2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6H,3,10H2,(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMIDUVKSGCHAU-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=O)C=C1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)C(=O)C=C1C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50897220 | |

| Record name | L-DOPAQUINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dopaquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25520-73-4, 4430-97-1 | |

| Record name | (αS)-α-Amino-3,4-dioxo-1,5-cyclohexadiene-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25520-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopaquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025520734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-DOPAQUINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOPAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F09Y50AX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dopaquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Dopaquinone in Melanogenesis: A Technical Guide to Eumelanin and Pheomelanin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanin, the primary determinant of skin, hair, and eye color, exists in two main forms: the brown-black eumelanin and the red-yellow pheomelanin. The biosynthesis of both pigments, a process known as melanogenesis, converges at a critical biochemical branch point: the highly reactive ortho-quinone, dopaquinone. This technical guide provides an in-depth exploration of the role of this compound in determining the direction of melanin synthesis towards either the eumelanin or pheomelanin pathway. It details the underlying biochemical reactions, presents key quantitative data, outlines relevant experimental protocols for studying melanogenesis, and visualizes the intricate signaling pathways that regulate this process. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of dermatology, oncology, and cosmetology.

This compound: The Crossroads of Melanogenesis

This compound is a highly reactive and unstable molecule synthesized from the amino acid L-tyrosine through a two-step oxidation process catalyzed by the enzyme tyrosinase.[1] This initial phase of melanogenesis is the rate-limiting step and is common to the synthesis of both eumelanin and pheomelanin.[2] The fate of this compound is the primary determinant of the type of melanin produced, making it a crucial control point in pigmentation.

The Eumelanin Pathway: Intramolecular Cyclization

In the absence of sufficient concentrations of sulfhydryl compounds, this compound undergoes a non-enzymatic, intramolecular cyclization. The amino group of the this compound side chain attacks the aromatic ring to form leucodopachrome (also known as cyclodopa).[1][3] Leucodopachrome is then rapidly oxidized by another molecule of this compound in a redox exchange reaction to yield dopachrome, an orange-red intermediate, and L-DOPA.[1][4] Dopachrome is subsequently converted to 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA), which then polymerize to form the brown-black eumelanin pigment.

The Pheomelanin Pathway: Thiol Conjugation

In the presence of sulfhydryl-containing molecules, most notably cysteine and to a lesser extent glutathione, the melanogenic pathway is diverted towards pheomelanin synthesis.[1] this compound readily reacts with the thiol group of cysteine in a non-enzymatic Michael addition reaction to form 5-S-cysteinyldopa and, to a lesser extent, 2-S-cysteinyldopa.[1] These cysteinyldopa isomers are then oxidized to their corresponding quinones, which subsequently undergo a series of reactions, including cyclization and polymerization, to form the yellow-red pheomelanin pigment.[1] The availability of cysteine is therefore a critical factor in determining the eumelanin to pheomelanin ratio in tissues.[5]

Quantitative Data in Melanogenesis

The balance between eumelanin and pheomelanin production is governed by the kinetics of the competing reactions involving this compound. The following tables summarize key quantitative data related to these processes.

Table 1: Rate Constants of Key this compound Reactions

| Reaction | Rate Constant | Conditions | Reference(s) |

| This compound intramolecular cyclization | 3.8 s⁻¹ | pH 7.4 | [6] |

| This compound reaction with Leucodopachrome | 5.3 x 10⁶ M⁻¹s⁻¹ | pH 7.4 | [4][7] |

| This compound reaction with 5-S-cysteinyldopa | 8.8 x 10⁵ M⁻¹s⁻¹ | pH 7.4 | [6] |

| This compound reaction with Cysteine | 3 x 10⁷ M⁻¹s⁻¹ | Neutral pH | [8] |

Table 2: Kinetic Parameters of Mushroom Tyrosinase

| Substrate | Km (mM) | Vmax (µM/min) | Conditions | Reference(s) |

| L-DOPA | 0.84 | 33.0 | pH 6.8, 30°C | [2] |

| L-DOPA | 0.676 | 111.85 | Not specified | [9] |

| L-DOPA | 0.66 | 22.3 nmol/min | pH 6.5, 30°C | [10] |

| L-Tyrosine | 0.5 | 0.013 mM/s | Not specified | [11] |

Table 3: Eumelanin and Pheomelanin Content in Synthetic Melanins

This table illustrates the effect of varying cysteine concentrations on the type of melanin produced in vitro, as determined by HPLC analysis of their degradation products (PTCA for eumelanin and TTCA for pheomelanin).

| DOPA:Cysteine Molar Ratio | Eumelanin (PTCA Yield, µg/mg) | Pheomelanin (TTCA Yield, µg/mg) | Reference(s) |

| 1:0 | High | Low/Negligible | [12] |

| 1:0.5 | Moderate | Moderate | [12] |

| 1:1 | Low | High | [12] |

Experimental Protocols

Tyrosinase Activity Assay (Spectrophotometric)

This assay measures the activity of tyrosinase by monitoring the formation of dopachrome from L-DOPA, which absorbs light at 475 nm.

Materials:

-

Mushroom Tyrosinase (e.g., Sigma-Aldrich)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

50 mM Sodium Phosphate Buffer (pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Assay Setup (in a 96-well plate): [2]

-

Test Wells: 40 µL of sodium phosphate buffer + 20 µL of test compound dilution + 20 µL of tyrosinase solution.

-

Negative Control (No Inhibitor): 60 µL of sodium phosphate buffer + 20 µL of tyrosinase solution.

-

Blank Well: 80 µL of sodium phosphate buffer.

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.

-

Reaction Initiation: Add 20 µL of L-DOPA solution to all wells. The final volume in each well should be 100 µL.

-

Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every minute for 10-20 minutes.[2]

-

Data Analysis: Calculate the rate of dopachrome formation (ΔA475/min) from the linear portion of the kinetic curve. The inhibitory activity of a test compound can be calculated as a percentage of the negative control.

Quantification of Eumelanin and Pheomelanin by HPLC

This method involves the chemical degradation of melanin into specific markers, which are then quantified by High-Performance Liquid Chromatography (HPLC). Alkaline hydrogen peroxide oxidation (AHPO) is a common method that yields pyrrole-2,3,5-tricarboxylic acid (PTCA) from eumelanin and thiazole-2,4,5-tricarboxylic acid (TTCA) from pheomelanin.[12]

Materials:

-

Sample containing melanin (e.g., hair, skin, cell pellets)

-

1 M Potassium Carbonate (K₂CO₃)

-

30% Hydrogen Peroxide (H₂O₂)

-

10% Sodium Sulfite (Na₂SO₃)

-

6 M Hydrochloric Acid (HCl)

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase: 0.1 M Potassium Phosphate Buffer (pH 2.1) with 1 mM tetra-n-butylammonium bromide and Methanol.

Procedure:

-

Alkaline Hydrogen Peroxide Oxidation (AHPO):

-

Place the melanin-containing sample (e.g., 0.1 mg) in a screw-capped conical test tube.

-

Add 375 µL of 1 M K₂CO₃ and 25 µL of 30% H₂O₂.

-

Mix vigorously and incubate at 25°C for 20 hours.

-

Terminate the reaction by adding 50 µL of 10% Na₂SO₃.

-

Acidify the mixture with 140 µL of 6 M HCl.

-

-

HPLC Analysis: [12]

-

Inject the prepared sample into the HPLC system.

-

Column: Reversed-phase C18.

-

Mobile Phase: A gradient of 0.1 M potassium phosphate buffer (pH 2.1) containing 1 mM tetra-n-butylammonium bromide and methanol. The methanol concentration is typically around 17%.

-

Detection: UV detector at 272 nm.

-

Quantification: Identify and quantify PTCA and TTCA peaks by comparing their retention times and peak areas to those of authentic standards.

-

Visualization of Pathways and Workflows

Biochemical Pathways of Melanogenesis

Caption: Biochemical pathways of eumelanin and pheomelanin synthesis from L-tyrosine.

Experimental Workflow for Screening Melanogenesis Inhibitors

Caption: A typical experimental workflow for screening and validating melanogenesis inhibitors.

MC1R Signaling Pathway in Melanocytes

Caption: The MC1R signaling cascade leading to increased eumelanogenesis.

Conclusion

This compound stands as the central gatekeeper in melanogenesis, dictating the biosynthetic route towards either eumelanin or pheomelanin. The availability of cysteine is the primary chemical switch that determines the fate of this compound. A thorough understanding of the kinetics and regulation of this compound's reactions is paramount for the development of novel therapeutic and cosmetic agents that aim to modulate skin pigmentation. The experimental protocols and pathway visualizations provided in this guide offer a robust framework for researchers to investigate the intricate mechanisms of melanogenesis and to identify and characterize new modulators of this critical biological process.

References

- 1. mdpi.com [mdpi.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. m.youtube.com [m.youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. - MedCrave online [medcraveonline.com]

- 6. researchgate.net [researchgate.net]

- 7. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Dopaquinone in Aqueous Solutions: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical properties and stability of dopaquinone, a critical but highly reactive intermediate in the biosynthesis of melanin. Understanding the transient nature and reaction kinetics of this compound is essential for research in dermatology, neurochemistry, and pharmacology, particularly in the development of agents targeting pigmentation and related disorders.

Chemical Properties of this compound

This compound, or L-dopaquinone, is an ortho-quinone derivative of L-DOPA.[1][2] Its molecular structure features a highly electrophilic o-quinone ring coupled with an L-alanine side chain.[3] This combination of a reactive quinone system and a chiral amino acid moiety dictates its chemical behavior. This compound is not a stable compound and is typically generated in situ for study, most commonly through the tyrosinase-catalyzed oxidation of L-DOPA.[4][5]

The high reactivity of this compound stems from the electrophilicity of its ortho-quinone structure, which makes it highly susceptible to nucleophilic attack.[3] This inherent reactivity is central to its physiological role as the pivotal branch-point in melanin synthesis, directing the pathway towards either black/brown eumelanin or red/yellow pheomelanin.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value / Description | Reference(s) |

| IUPAC Name | (2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid | |

| Molecular Formula | C₉H₉NO₄ | |

| Molecular Weight | 195.17 g/mol | |

| Solubility | Slightly soluble in water. | |

| Key Functional Groups | Ortho-quinone, L-alpha-amino acid. | |

| Reactivity Profile | Highly electrophilic; readily undergoes intramolecular cyclization and intermolecular nucleophilic addition. | [3][4] |

| Standard Redox Potential | Data not readily available in cited literature, but its role in redox cycling with dopa is fundamental. | [6] |

Stability and Reaction Kinetics in Aqueous Solutions

This compound is exceptionally unstable in aqueous solutions, with a half-life often lasting less than a second.[3] Its fate is primarily determined by two competing, non-enzymatic reactions: an intramolecular cyclization and an intermolecular reaction with available nucleophiles. The balance between these pathways is heavily influenced by the chemical environment, most notably pH and the presence of sulfhydryl compounds.

Influence of pH

The primary decay pathway for this compound in the absence of other nucleophiles is a base-catalyzed intramolecular cyclization.[3][7] The deprotonated state of the side-chain amino group is required for it to act as an effective nucleophile, leading to a significant increase in the cyclization rate at higher pH values.[3] This reaction forms leucodopachrome (also known as cyclodopa).[4]

Influence of Nucleophiles

In the presence of sulfhydryl compounds such as cysteine or glutathione, the dominant reaction is a rapid intermolecular Michael addition.[4][8] This reaction is significantly faster than the intramolecular cyclization, effectively shunting the melanogenesis pathway towards pheomelanin production.[1][9] The availability of cysteine is therefore the principal regulator determining the type of melanin synthesized.[1]

Table 2: Key Reaction Rate Constants of this compound in Aqueous Solution

| Reaction | Rate Constant (k) | Conditions / Notes | Reference(s) |

| Intramolecular Cyclization (to Leucodopachrome) | 3.8 s⁻¹ | First-order rate constant. | [3][10] |

| 0.91 s⁻¹ | at pH 6.6 | [3][11] | |

| 7.6 s⁻¹ | at pH 7.6 | [3][11] | |

| Redox Exchange with Leucodopachrome | 5.3 x 10⁶ M⁻¹s⁻¹ | Second-order reaction; produces dopachrome. | [10][11] |

| ≤ 4 x 10⁷ M⁻¹s⁻¹ | An improved estimate for the second-order rate. | [1] | |

| Reaction with Cysteine (1,6-Michael Addition) | 3 x 10⁷ M⁻¹s⁻¹ | Second-order reaction; at neutral pH. | [3][8] |

| Redox Exchange with 5-S-Cysteinyldopa | 8.8 x 10⁵ M⁻¹s⁻¹ | Second-order reaction; produces cysteinyldopa quinone. | [1][3] |

Table 3: Calculated Half-life of this compound via Intramolecular Cyclization

(Calculated using t½ = ln(2)/k for the first-order cyclization reaction)

| Condition | First-Order Rate Constant (k) | Calculated Half-life (t½) | Reference(s) for k |

| Neutral pH (approx.) | 3.8 s⁻¹ | ~ 0.18 seconds | [3][10] |

| pH 6.6 | 0.91 s⁻¹ | ~ 0.76 seconds | [3][11] |

| pH 7.6 | 7.6 s⁻¹ | ~ 0.09 seconds | [3][11] |

This compound's Role in Melanogenesis

This compound is the central gateway intermediate in the biosynthesis of all melanin pigments. Its formation from L-DOPA, catalyzed by the enzyme tyrosinase, is the committed step that branches into two distinct pathways.[4][5]

-

Eumelanogenesis (in the absence of thiols): this compound undergoes intramolecular cyclization to form leucodopachrome.[4] Leucodopachrome is then rapidly oxidized by another molecule of this compound in a redox exchange reaction to yield dopachrome, an orange-red intermediate, and L-DOPA.[1][10] Dopachrome is subsequently converted through further enzymatic and spontaneous steps into 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA), which polymerize to form brown/black eumelanin.[4]

-

Pheomelanogenesis (in the presence of thiols): this compound reacts rapidly with cysteine or glutathione to form cysteinyldopa or glutathionyldopa conjugates.[4][9][12] These adducts are then oxidized, again via redox exchange with this compound, to their corresponding quinones, which undergo further reactions and polymerization to form the sulfur-containing, yellow/red pheomelanin.[1][4]

Experimental Protocols

Due to its extreme instability, this compound cannot be isolated and must be generated and analyzed using rapid, specialized techniques.

Protocol 1: Enzymatic Generation and Indirect Spectrophotometric Assay

This common method relies on generating this compound enzymatically and immediately monitoring the formation of its more stable downstream product, dopachrome.

-

Objective: To measure the dopa oxidase activity of tyrosinase by monitoring dopachrome formation.

-

Materials:

-

Methodology:

-

Prepare fresh L-DOPA and tyrosinase solutions in the phosphate buffer. Keep the enzyme solution on ice.

-

Equilibrate the spectrophotometer and a quartz cuvette containing the buffer and L-DOPA solution to the desired temperature (e.g., 25°C or 37°C).[13][14]

-

Initiate the reaction by adding a small volume of the tyrosinase solution to the cuvette. Mix immediately by inversion.

-

Immediately begin monitoring the increase in absorbance at 475 nm (the λmax for dopachrome).[5][14]

-

Record the absorbance over time (e.g., for 5-10 minutes). The initial linear rate of absorbance increase is proportional to the enzyme activity.

-

The concentration of dopachrome can be calculated using the Beer-Lambert law with a molar extinction coefficient (ε) of 3700 M⁻¹cm⁻¹.[14]

-

Protocol 2: Stopped-Assay using MBTH

This is a more sensitive endpoint assay that traps the transient this compound with 3-methyl-2-benzothiazoninone hydrazone (MBTH) to form a stable, colored product.[15]

-

Objective: To quantify this compound formation with high sensitivity.

-

Materials:

-

Reagents from Protocol 1.

-

MBTH solution.

-

Perchloric acid.

-

-

Methodology:

-

Perform the enzymatic reaction (as in Protocol 1, steps 1-3) in a microcentrifuge tube or reaction vessel for a defined period.

-

Stop the reaction by adding perchloric acid. This denatures the enzyme and stabilizes the colored adduct.[15]

-

Add MBTH solution to the reaction mixture. MBTH reacts with the trapped this compound to form a stable pink pigment.

-

Centrifuge the sample to pellet the precipitated protein.

-

Measure the absorbance of the supernatant at 505 nm.[15]

-

Quantification is achieved by comparison to a standard curve or known molar extinction coefficient of the adduct. This method is reported to be approximately 15 times more sensitive than the dopachrome assay.[15]

-

Conceptual Protocol 3: Kinetic Analysis using Stopped-Flow Spectrophotometry

This technique is essential for measuring the rapid kinetics of this compound reactions directly.

-

Objective: To measure pre-steady-state kinetics of this compound cyclization or its reaction with nucleophiles.

-

Principle: Two solutions are rapidly mixed in milliseconds, and the reaction is monitored immediately in an observation cell by a rapid-scan spectrophotometer.[16][17]

-

Conceptual Workflow:

-

Syringe 1: Contains L-DOPA solution in buffer.

-

Syringe 2: Contains tyrosinase solution in the same buffer. (For studying reactions with nucleophiles, the nucleophile can be pre-mixed in Syringe 1).

-

The instrument rapidly injects and mixes the contents of both syringes into the observation cell, stopping the flow abruptly.

-

Data acquisition begins instantaneously, recording the full absorbance spectrum or absorbance at a specific wavelength (e.g., ~390-410 nm for this compound, or 475 nm for dopachrome) over a timescale of milliseconds to seconds.[7]

-

The resulting kinetic traces are fitted to first-order or second-order rate equations to determine the rate constants.

-

Conceptual Protocol 4: Generation via Pulse Radiolysis

This advanced technique is used to generate a uniform concentration of this compound almost instantaneously for precise kinetic measurements.[7][18]

-

Objective: To study the intrinsic reactivity and decay kinetics of this compound without enzymatic complications.

-

Principle: A high-energy electron pulse is used to generate oxidizing radicals (e.g., azide radicals, N₃•) in an aqueous solution of L-DOPA. These radicals perform a one-electron oxidation of L-DOPA to a semiquinone radical, which then rapidly disproportionates to form L-DOPA and this compound.[7] The decay of the this compound signal and the appearance of product signals are then monitored by time-resolved spectrophotometry. This method has been instrumental in determining the rate constants listed in Table 2.[1][7][10]

Factors Influencing this compound Fate

The chemical fate of this compound is a delicate balance controlled by several environmental factors. This interplay is fundamental to the regulation of melanogenesis.

References

- 1. Spontaneous redox reactions of this compound and the balance between the eumelanic and phaeomelanic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutathione conjugates with dopamine-derived quinones to form reactive or non-reactive glutathione-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry of mixed melanogenesis--pivotal roles of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Redox reaction between amino-(3,4-dihydroxyphenyl)methyl phosphonic acid and this compound is responsible for the apparent inhibitory effect on tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A pulse radiolysis investigation of the oxidation of the melanin precursors 3,4-dihydroxyphenylalanine (dopa) and the cysteinyldopas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Density Functional Theory-Based Calculation Shed New Light on the Bizarre Addition of Cysteine Thiol to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of cysteine on oxidation of tyrosine, dopa, and cysteinyldopas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rate constants for the first two chemical steps of eumelanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The role of sulfhydryl compounds in mammalian melanogenesis: the effect of cysteine and glutathione upon tyrosinase and the intermediates of the pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Characterization of Temperature-Dependent Kinetics of Oculocutaneous Albinism-Causing Mutants of Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A stopped spectrophotometric assay for the dopa oxidase activity of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. Anaerobic Stopped-Flow Spectrophotometry with Photodiode Array Detection in the Presteady State: An Application to Elucidate Oxidoreduction Mechanisms in Flavoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Enzymatic Conversion of L-DOPA to Dopaquinone by Tyrosinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopaquinone, a critical reaction catalyzed by the enzyme tyrosinase. This process is a cornerstone of melanin biosynthesis and holds significant interest in fields ranging from dermatology and pharmacology to food science. This document details the reaction's mechanism, kinetics, relevant biological pathways, and standardized experimental protocols for its study.

Introduction to Tyrosinase and the L-DOPA Oxidation Reaction

Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that plays a rate-limiting role in the production of melanin and other polyphenolic compounds.[1][2][3] It catalyzes two distinct, sequential reactions in the melanogenesis pathway:

-

Monophenolase (or Cresolase) Activity: The hydroxylation of monophenols, such as L-tyrosine, into o-diphenols (L-DOPA).[1][2][4]

-

Diphenolase (or Catecholase) Activity: The oxidation of o-diphenols, specifically L-DOPA, into o-quinones (this compound).[1][2][4]

The conversion of L-DOPA to the highly reactive this compound is a crucial step that commits the substrate to the melanin synthesis pathway.[5][6] Understanding and manipulating this reaction is fundamental for developing treatments for pigmentation disorders and for controlling enzymatic browning in agricultural products.

Reaction Mechanism and Kinetics

The diphenolase activity of tyrosinase involves the oxidation of L-DOPA in the presence of molecular oxygen. The two copper ions within the enzyme's active site are essential for its catalytic function, facilitating the transfer of electrons from the L-DOPA substrate to oxygen.[4][7]

The kinetics of this reaction are typically analyzed using the Michaelis-Menten model, which describes the relationship between the initial reaction rate (v), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km).[8] The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme.

Kinetic parameters for the oxidation of L-DOPA by tyrosinase can vary significantly depending on the enzyme source (e.g., mushroom, murine, human), purity, and experimental conditions such as pH and temperature.

Table 1: Reported Kinetic Parameters for Tyrosinase with L-DOPA as Substrate

| Enzyme Source | Km (mM) | Vmax (µM/min) | Notes |

| Mushroom Tyrosinase | 0.51 | Not specified | Followed Michaelis-Menten kinetics.[9] |

| Mushroom Tyrosinase | 0.676 | 111.85 | From a study comparing L-DOPA and D-DOPA isomers.[8] |

| Lentinula boryana Tyrosinase | 1.9 | Not specified | Exhibited substrate inhibition with a KI of 72 mM.[9] |

| Mushroom Tyrosinase | 0.45 ± 0.03 | Not specified | Determined using capillary electrophoresis/dynamic frontal analysis.[10] |

| Mushroom Tyrosinase | 0.41 ± 0.04 | Not specified | From a study on tyrosine and dopa enantiomers.[11] |

Role in Biological Signaling: The Melanogenesis Pathway

The conversion of L-DOPA to this compound is the committed step in the biosynthesis of both major types of melanin: black/brown eumelanin and red/yellow pheomelanin.[1][6] Following its formation, the unstable this compound molecule serves as a precursor for subsequent enzymatic and spontaneous reactions.

-

Eumelanin Pathway: this compound undergoes intramolecular cyclization to form leucodopachrome and subsequently dopachrome.[12][13] Further enzymatic steps involving tyrosinase-related protein-2 (TRP-2) and tyrosinase-related protein-1 (TRP-1) lead to the formation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) and its polymerization into eumelanin.[6][13]

-

Pheomelanin Pathway: In the presence of cysteine, this compound is diverted from the eumelanin pathway to form cysteinyl-dopa, the precursor for pheomelanin synthesis.[6]

The diagram below illustrates the initial steps of this critical biological pathway.

Experimental Protocol: Spectrophotometric Assay of Tyrosinase Activity

This section provides a detailed methodology for quantifying tyrosinase activity using L-DOPA as a substrate. The assay is based on the spectrophotometric measurement of dopachrome, a colored downstream product of this compound, which exhibits a characteristic absorbance maximum at approximately 475 nm.[7][14]

4.1. Principle

Tyrosinase oxidizes L-DOPA to this compound. This compound is highly unstable and rapidly undergoes a non-enzymatic cyclization to form leucodopachrome, which is then oxidized to dopachrome. The rate of formation of the orange/red-colored dopachrome, measured by the increase in absorbance at 475 nm, is directly proportional to the diphenolase activity of the tyrosinase enzyme.[1]

4.2. Materials and Reagents

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Sodium Phosphate Monobasic and Dibasic

-

Dimethyl Sulfoxide (DMSO, if testing inhibitors)

-

96-well clear, flat-bottom microplates

-

Microplate spectrophotometer capable of reading absorbance at 475 nm

Table 2: Typical Reagent Stock and Working Concentrations

| Reagent | Stock Concentration | Final Assay Concentration | Buffer/Solvent |

| Sodium Phosphate Buffer | 50 mM, pH 6.8 | 50 mM | Deionized Water |

| L-DOPA | 10 mM | 2 mM | 50 mM Phosphate Buffer |

| Mushroom Tyrosinase | 1000 units/mL | 20 units/well (example) | 50 mM Phosphate Buffer |

4.3. Preparation of Solutions

-

50 mM Sodium Phosphate Buffer (pH 6.8): Prepare stock solutions of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic. Titrate one solution with the other until a stable pH of 6.8 is achieved. Store at 4°C.

-

10 mM L-DOPA Solution: Dissolve L-DOPA powder in the 50 mM phosphate buffer. This solution is light-sensitive and prone to auto-oxidation. It must be prepared fresh immediately before each experiment.[1][15]

-

Tyrosinase Solution (e.g., 100 units/mL): Prepare a stock solution of tyrosinase (e.g., 1000 units/mL) in cold phosphate buffer. Dilute to the desired working concentration (e.g., 100 units/mL for a final concentration of 20 units in a 20 µL volume) immediately before use. Always keep the enzyme solution on ice.[1][7]

4.4. Assay Procedure (96-Well Plate Format)

The following workflow is designed for a total reaction volume of 100 µL per well.

-

Plate Setup: In a 96-well plate, add the components in the following order for each well type. Prepare triplicates for each condition.

-

Test Wells: 60 µL of phosphate buffer + 20 µL of tyrosinase solution.

-

Negative Control (No Enzyme): 80 µL of phosphate buffer.

-

Blank (No Enzyme, No Substrate): 100 µL of phosphate buffer.

-

Note: If testing inhibitors, add the inhibitor solution and adjust the buffer volume accordingly. Ensure the final solvent (e.g., DMSO) concentration is constant across all wells and typically below 1%.[1]

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes to allow components to equilibrate.[1]

-

Reaction Initiation: Add 20 µL of the freshly prepared 10 mM L-DOPA solution to all wells except the Blank. The total volume in each well is now 100 µL.

-

Data Acquisition: Immediately place the plate in a spectrophotometer pre-set to the reaction temperature. Measure the increase in absorbance at 475 nm every minute for a period of 10-20 minutes.

4.5. Data Analysis

-

Subtract the absorbance of the Negative Control from the Test wells at each time point to correct for any non-enzymatic oxidation of L-DOPA.

-

Plot the corrected absorbance (ΔA475) versus time (minutes).

-

Determine the initial reaction velocity (v) from the slope of the linear portion of the curve (ΔAbs/min).

-

Enzyme activity can be expressed in terms of the rate of dopachrome formation, using the molar extinction coefficient of dopachrome if absolute quantification is required.

Conclusion

The enzymatic conversion of L-DOPA to this compound by tyrosinase is a fundamental biochemical reaction with profound implications for human health and industry. A thorough understanding of its mechanism, kinetics, and biological context is essential for professionals engaged in drug discovery for pigmentary disorders and for scientists working to control enzymatic processes. The standardized protocols provided herein offer a robust framework for the reliable and reproducible study of this critical enzymatic step.

References

- 1. benchchem.com [benchchem.com]

- 2. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosinase Nanoparticles: Understanding the Melanogenesis Pathway by Isolating the Products of Tyrosinase Enzymatic Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-dopa and L-dopachrome biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Kinetics Analysis of Tyrosinase — Adam Cap [adamcap.com]

- 8. scribd.com [scribd.com]

- 9. ftb.com.hr [ftb.com.hr]

- 10. Kinetic analyses of two-steps oxidation from l-tyrosine to l-dopaquinone with tyrosinase by capillary electrophoresis/dynamic frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro Reconstitution of the Melanin Pathway’s Catalytic Activities Using Tyrosinase Nanoparticles [mdpi.com]

- 14. 2.2. L‐DOPA assay for tyrosinase enzymatic activity [bio-protocol.org]

- 15. Visualization of Intracellular Tyrosinase Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of Dopaquinone as a Precursor to Dopachrome in Melanogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanogenesis, the complex process of melanin synthesis, is a cornerstone of skin pigmentation and photoprotection. A critical, yet transient, intermediate in this pathway is dopaquinone. This technical guide provides an in-depth examination of the function of this compound as the direct precursor to dopachrome, a pivotal step in the production of eumelanin. This document details the enzymatic and spontaneous reactions governing this conversion, presents key quantitative kinetic data, outlines detailed experimental protocols for studying these processes, and visualizes the associated biochemical and signaling pathways. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of pigmentation and the development of novel therapeutics targeting melanogenesis.

Introduction

Melanin pigments, primarily eumelanin and pheomelanin, are synthesized within specialized organelles called melanosomes in melanocytes. The production of these pigments is a complex biochemical cascade initiated from the amino acid L-tyrosine. The enzyme tyrosinase, a copper-containing oxygenase, catalyzes the first two rate-limiting steps: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to this compound.[1][2] this compound stands at a crucial bifurcation point in the melanogenesis pathway, where its fate determines the type of melanin that will be synthesized. In the absence of sulfhydryl compounds, this compound undergoes an intramolecular cyclization to form leucodopachrome, which is then rapidly oxidized to the orange-red intermediate, dopachrome.[3][4] This conversion is a key step in the eumelanin synthesis pathway. Understanding the kinetics and regulation of the this compound to dopachrome conversion is paramount for the development of agents that can modulate skin pigmentation for therapeutic and cosmetic purposes.

The Biochemical Conversion of this compound to Dopachrome

The transformation of this compound to dopachrome is a two-step process involving an initial intramolecular cyclization followed by a redox exchange reaction.

Step 1: Intramolecular Cyclization of this compound to Leucodopachrome

This compound, a highly reactive ortho-quinone, is unstable in aqueous solution and spontaneously undergoes a non-enzymatic, intramolecular Michael addition reaction.[1] The amino group of the alanine side chain attacks the quinone ring to form the colorless intermediate, leucodopachrome (also known as cyclodopa).[4]

Step 2: Redox Exchange to Form Dopachrome

Leucodopachrome is then rapidly oxidized to dopachrome through a redox exchange reaction with another molecule of this compound. In this reaction, leucodopachrome is oxidized to dopachrome, while this compound is reduced back to L-DOPA.[5] This reaction is considered a significant source of L-DOPA within the melanogenesis pathway.[4]

Alternatively, the conversion of dopachrome from leucodopachrome can also be facilitated by tyrosinase.

The overall reaction sequence is visualized in the following diagram:

Quantitative Data

The kinetics of the conversion of this compound to dopachrome have been characterized, providing valuable quantitative data for understanding the efficiency of this process.

| Parameter | Value | Conditions | Reference |

| This compound to Leucodopachrome (Cyclization) | |||

| First-order rate constant (k_c) | 3.8 s⁻¹ | pH 7.4 | [6][7] |

| First-order rate constant (k_c) | 0.91 s⁻¹ | pH 6.6 | [1][8] |

| First-order rate constant (k_c) | 7.6 s⁻¹ | pH 7.6 | [1][8] |

| Leucodopachrome + this compound → Dopachrome + L-DOPA (Redox Exchange) | |||

| Second-order rate constant (k_redox) | 5.3 x 10⁶ M⁻¹s⁻¹ | pH 7.4 | [6][8] |

| Second-order rate constant (k_redox) | ≤ 4 x 10⁷ M⁻¹s⁻¹ | - | [1][5] |

| Tyrosinase Kinetics (L-DOPA as substrate) | |||

| Michaelis-Menten Constant (K_m,Do) | 0.45 ± 0.03 mmol L⁻¹ | - | [9] |

| Dopachrome Tautomerase Kinetics | |||

| Michaelis-Menten Constant (K_m) for dopachrome | ~100 µM | - | [10] |

Table 1: Kinetic parameters for the conversion of this compound to dopachrome and related enzymatic reactions.

Experimental Protocols

Tyrosinase Activity Assay (Spectrophotometric)

This assay measures the activity of tyrosinase by monitoring the formation of dopachrome from L-DOPA.

Principle: Tyrosinase oxidizes L-DOPA to this compound, which is subsequently converted to the colored product dopachrome, with an absorbance maximum at 475 nm.[11][12] The rate of dopachrome formation is proportional to the tyrosinase activity.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Sodium Phosphate Buffer (50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 50 mM sodium phosphate buffer (pH 6.8).

-

Prepare a stock solution of L-DOPA (e.g., 10 mM) in the phosphate buffer.

-

Prepare a stock solution of mushroom tyrosinase (e.g., 1000 units/mL) in cold phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Test wells: Add 140 µL of phosphate buffer, 20 µL of tyrosinase solution, and 40 µL of L-DOPA solution.

-

Blank wells: Add 160 µL of phosphate buffer and 40 µL of L-DOPA solution.

-

-

Measurement:

-

Immediately after adding L-DOPA, measure the absorbance at 475 nm every minute for 10-20 minutes at a constant temperature (e.g., 25°C or 37°C) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

-

Tyrosinase activity can be expressed as units/mg of protein, where one unit is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of L-DOPA per minute. The molar extinction coefficient of dopachrome at 475 nm is approximately 3700 M⁻¹cm⁻¹.[12]

-

Dopachrome Tautomerase Activity Assay (Spectrophotometric)

This assay measures the enzymatic activity of dopachrome tautomerase (DCT), which catalyzes the conversion of dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA).

Principle: The traditional assay measures the decolorization of dopachrome at 475 nm.[13] A more specific method monitors the increase in absorbance at 308 nm due to the formation of DHICA.[13][14]

Materials:

-

L-DOPA

-

Sodium periodate (NaIO₄)

-

Dopachrome Tautomerase (partially purified or recombinant)

-

Sodium Phosphate Buffer (e.g., 100 mM, pH 6.8)

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Dopachrome:

-

Prepare a fresh solution of dopachrome by oxidizing L-DOPA with sodium periodate. For example, mix a solution of L-DOPA with an equimolar solution of NaIO₄ in phosphate buffer. The formation of the orange-red dopachrome can be visually confirmed.

-

-

Enzyme Assay (monitoring DHICA formation):

-

In a quartz cuvette, add the phosphate buffer and the freshly prepared dopachrome solution.

-

Initiate the reaction by adding the dopachrome tautomerase enzyme solution.

-

Immediately monitor the increase in absorbance at 308 nm over time.

-

-

Control:

-

Run a parallel reaction without the enzyme to measure the rate of spontaneous dopachrome degradation.

-

-

Data Analysis:

-

Calculate the initial rate of reaction from the linear portion of the absorbance versus time curve. The enzyme activity can be expressed in terms of the rate of DHICA formation.

-

Signaling Pathways Regulating Melanogenesis

The process of melanogenesis, including the production of this compound, is tightly regulated by a complex network of signaling pathways. The activation of these pathways ultimately leads to the increased expression and activity of key melanogenic enzymes like tyrosinase.

A key signaling cascade is the cyclic AMP (cAMP) pathway. Extracellular signals, such as α-melanocyte-stimulating hormone (α-MSH) or ultraviolet (UV) radiation, can stimulate the melanocortin 1 receptor (MC1R) on the surface of melanocytes. This activation leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor. Activated CREB promotes the transcription of the microphthalmia-associated transcription factor (MITF), which is the master regulator of melanogenic gene expression, including the gene for tyrosinase. Increased tyrosinase levels lead to enhanced production of this compound and subsequently dopachrome.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for screening potential inhibitors of melanogenesis, focusing on the this compound to dopachrome conversion step.

Conclusion

This compound's conversion to dopachrome is a fundamental and highly regulated step in the biosynthesis of eumelanin. The non-enzymatic nature of the initial cyclization, coupled with the rapid redox exchange, underscores the inherent reactivity of this compound. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate this critical juncture in melanogenesis. A thorough understanding of the biochemical kinetics and the upstream signaling pathways that control the flux through this step is essential for the rational design of novel therapeutic and cosmetic agents that aim to modulate skin pigmentation. Future research focusing on the precise regulation of this compound's fate at this metabolic branch point will undoubtedly unveil new targets for intervention in pigmentation disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Melanogenesis Pathway Assay - Creative Biolabs [creative-biolabs.com]

- 3. 2.2. L‐DOPA assay for tyrosinase enzymatic activity [bio-protocol.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Spontaneous redox reactions of this compound and the balance between the eumelanic and phaeomelanic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rate constants for the first two chemical steps of eumelanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic analyses of two-steps oxidation from l-tyrosine to l-dopaquinone with tyrosinase by capillary electrophoresis/dynamic frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The pivotal role of dopaquinone in controlling melanogenesis pathways.

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Melanogenesis, the complex process of melanin synthesis, is fundamental to skin pigmentation and protection against ultraviolet radiation. At the heart of this intricate biochemical cascade lies dopaquinone, a highly reactive ortho-quinone that serves as a critical bifurcation point, dictating the biosynthetic fate towards either the production of brown-black eumelanin or yellow-red pheomelanin. The regulation of this compound's formation and its subsequent chemical transformations represents a pivotal control point in determining pigmentation phenotypes and is a key target for the development of therapeutic agents for pigmentary disorders. This technical guide provides an in-depth exploration of the multifaceted role of this compound in melanogenesis, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support researchers, scientists, and drug development professionals in this field.

Introduction

The synthesis of melanin pigments, eumelanin and pheomelanin, originates from the amino acid L-tyrosine in a series of enzymatic and spontaneous chemical reactions.[1] The initial and rate-limiting step is the oxidation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to this compound.[2] This critical two-step process is catalyzed by the copper-containing enzyme tyrosinase (EC 1.14.18.1).[3][4] this compound's intrinsic reactivity and its position as a common precursor for both melanin types make it the central gatekeeper of melanogenesis.[5][6] The availability of cysteine at the site of melanin synthesis is the primary determinant of the pathway taken.[7] In the absence of sulfhydryl compounds, this compound undergoes intramolecular cyclization to initiate the eumelanin pathway.[8][9] Conversely, in the presence of cysteine, this compound readily reacts with the thiol group, shunting the pathway towards pheomelanin synthesis.[8][10] Understanding the kinetics and regulation of these competing reactions is paramount for developing strategies to modulate melanin production for therapeutic and cosmetic purposes.

The Dichotomy of this compound: Eumelanin vs. Pheomelanin Synthesis

This compound's fate is the defining moment in melanogenesis. Its chemical properties and the cellular microenvironment dictate the type of melanin produced.

The Eumelanin Pathway: A Path of Intramolecular Cyclization

In an environment with low cysteine concentrations, this compound undergoes a rapid, non-enzymatic intramolecular cyclization. The amino group of the alanine side chain attacks the quinone ring, forming leucodopachrome (cyclodopa).[11] This unstable intermediate is then rapidly oxidized by another molecule of this compound in a redox exchange reaction to yield dopachrome and L-DOPA.[9][12] Dopachrome, a red-colored intermediate, is a key precursor in the eumelanin pathway and its formation can be monitored spectrophotometrically.[13] Subsequently, dopachrome can spontaneously rearrange to form 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA), which then polymerize to form the brown-to-black eumelanin pigment.[14]

The Pheomelanin Pathway: The Cysteine Adduct

When cysteine is present, it acts as a potent nucleophile, readily attacking the this compound ring in a 1,6-Michael addition reaction.[8][10] This reaction is significantly faster than the intramolecular cyclization, thus favoring the pheomelanin pathway even at low cysteine concentrations.[8] The primary products of this addition are 5-S-cysteinyldopa and, to a lesser extent, 2-S-cysteinyldopa.[11] These cysteinyldopa adducts are then oxidized, a reaction that can be facilitated by this compound itself, to form cysteinyldopaquinones.[7] These quinones subsequently undergo further reactions, including cyclization and polymerization, to form the characteristic benzothiazine and benzothiazole units of the yellow-to-reddish pheomelanin.[7]

Quantitative Insights into this compound's Reactions

The balance between eumelanin and pheomelanin production is governed by the kinetics of the competing reactions of this compound. Understanding these quantitative parameters is crucial for predicting and manipulating melanogenesis.

Enzyme Kinetics of Tyrosinase

The production of this compound is catalyzed by tyrosinase. The enzyme's efficiency in converting its substrates is a key regulatory point.

| Substrate | Enzyme Source | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| L-DOPA | Mushroom Tyrosinase | 0.66 ± 0.06 | - | - | |

| L-DOPA | Mushroom Tyrosinase | 0.45 ± 0.03 | - | - | [7] |

| L-Tyrosine | Mushroom Tyrosinase | 0.061 ± 0.009 | - | - | [7] |

| L-DOPA | Human Tyrosinase (recombinant) | 0.46 ± 0.09 | 106.77 ± 2.74 | 2.32 x 105 | [15][16] |

| L-Tyrosine | Human Tyrosinase (recombinant) | 0.31 ± 0.05 | 8.71 ± 0.89 | 2.81 x 104 | [15][16] |

Note: kcat and kcat/Km values are often reported under specific experimental conditions and may vary.

Rate Constants of this compound's Chemical Reactions

The subsequent non-enzymatic reactions of this compound are governed by their intrinsic rate constants.

| Reaction | Reactants | Product(s) | Rate Constant (k) | pH | Reference |

| Intramolecular Cyclization | This compound | Leucodopachrome | 3.8 s-1 | Neutral | [9] |

| Intramolecular Cyclization | This compound | Leucodopachrome | 0.91 s-1 | 6.6 | [8] |

| Intramolecular Cyclization | This compound | Leucodopachrome | 7.6 s-1 | 7.6 | [8] |

| Redox Exchange | Leucodopachrome + this compound | Dopachrome + L-DOPA | 5.3 x 106 M-1s-1 | Neutral | [9] |

| Cysteine Addition | This compound + Cysteine | 5-S-Cysteinyldopa | 3 x 107 M-1s-1 | Neutral | [10] |

| Redox Exchange | 5-S-Cysteinyldopa + this compound | 5-S-Cysteinylthis compound + L-DOPA | 8.8 x 105 M-1s-1 | Neutral | [8] |

Signaling Pathways Regulating this compound Production

The enzymatic production of this compound is tightly regulated by complex intracellular signaling pathways, primarily the cAMP and MAPK pathways, which are often initiated by external stimuli such as UV radiation.

The cAMP Signaling Pathway

The cyclic adenosine monophosphate (cAMP) pathway is a major regulator of melanogenesis.[17] Activation of the melanocortin 1 receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH) leads to the activation of adenylyl cyclase, which increases intracellular cAMP levels.[18] Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates and activates the microphthalmia-associated transcription factor (MITF).[17] MITF is a master regulator of melanocyte gene expression, and its activation leads to the increased transcription of tyrosinase and other melanogenic enzymes, ultimately boosting this compound production.[19]

The MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK cascade, also plays a crucial role in regulating melanogenesis.[20] Growth factors can activate receptor tyrosine kinases, leading to the activation of the Ras/Raf/MEK/ERK signaling cascade.[21] The effect of ERK on melanogenesis can be complex and context-dependent. While some studies suggest that sustained ERK activation can lead to the phosphorylation and degradation of MITF, thereby inhibiting melanogenesis, other reports indicate that the pathway can also positively regulate melanocyte proliferation and survival.[22][23]

Experimental Protocols

Accurate and reproducible experimental methods are essential for studying the role of this compound in melanogenesis.

Tyrosinase Activity Assay (Spectrophotometric)

This assay measures the activity of tyrosinase by monitoring the formation of dopachrome from L-DOPA.[13][24]

Materials:

-

Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Sodium Phosphate Buffer (50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve mushroom tyrosinase in cold sodium phosphate buffer to a final concentration of 500-1000 units/mL. Prepare fresh and keep on ice.

-

Dissolve L-DOPA in sodium phosphate buffer to a final concentration of 10 mM. Prepare fresh.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: 40 µL sodium phosphate buffer + 20 µL of test inhibitor solution + 20 µL tyrosinase solution.

-

Negative Control Well (No Inhibitor): 60 µL sodium phosphate buffer + 20 µL tyrosinase solution.

-

Blank Well: 80 µL sodium phosphate buffer.

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.

-

Initiate Reaction: Add 20 µL of L-DOPA solution to all wells. The total volume in each well should be 100 µL.

-

Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of dopachrome formation (V) from the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

The percentage of tyrosinase inhibition can be calculated using the formula: [(V_control - V_inhibitor) / V_control] * 100.

-

Quantification of Eumelanin and Pheomelanin by HPLC

This method allows for the quantitative analysis of eumelanin and pheomelanin in biological samples by detecting their specific degradation products.[1][25][26]

Materials:

-

Potassium permanganate (KMnO4)

-

Hydroiodic acid (HI)

-

Pyrrole-2,3,5-tricarboxylic acid (PTCA) standard (for eumelanin)

-

4-Amino-3-hydroxyphenylalanine (4-AHP) standard (for pheomelanin)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Sample Preparation:

-

For Eumelanin (PTCA as marker):

-

Homogenize the tissue sample.

-

Oxidize the sample with alkaline potassium permanganate.

-

Neutralize and prepare the sample for HPLC injection.

-

-

For Pheomelanin (4-AHP as marker):

-

Hydrolyze the tissue sample with hydroiodic acid.

-

Neutralize and prepare the sample for HPLC injection.

-

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A common mobile phase is a phosphate buffer (e.g., 0.1 M, pH 2.1) with a small percentage of methanol. The exact composition may need optimization depending on the specific markers and column. An ion-pair reagent like tetra-n-butylammonium bromide can be added to improve the separation of the acidic markers.[27]

-

Flow Rate: Typically 0.7-1.0 mL/min.

-

Detection: UV detector set at a wavelength appropriate for the markers (e.g., ~270 nm for PTCA).

-

-

Quantification:

-

Generate a standard curve using known concentrations of PTCA and 4-AHP.

-

Quantify the amount of eumelanin and pheomelanin in the samples by comparing the peak areas of the markers to the standard curve.

-

Experimental Workflow for Screening Melanogenesis Inhibitors

The development of new drugs to treat hyperpigmentation disorders often involves screening for tyrosinase inhibitors.

Conclusion

This compound stands as the central molecule in the intricate process of melanogenesis, its chemical fate dictating the type and amount of melanin produced. A thorough understanding of the enzymatic and chemical kinetics governing its formation and subsequent reactions, as well as the signaling pathways that regulate its production, is indispensable for the rational design of novel therapeutic and cosmetic agents targeting pigmentary disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further unravel the complexities of melanogenesis and to develop innovative strategies for its modulation. The continued investigation into the pivotal role of this compound will undoubtedly pave the way for significant advancements in dermatology and related fields.

References

- 1. Quantitative analysis of eumelanin and pheomelanin in humans, mice, and other animals: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2.7.1. Anti-Tyrosinase Assay [bio-protocol.org]

- 4. mdpi.com [mdpi.com]

- 5. 2.2. L‐DOPA assay for tyrosinase enzymatic activity [bio-protocol.org]

- 6. Quantitative analysis of eumelanin and pheomelanin in humans, mice, and other animals: a comparative review. | Semantic Scholar [semanticscholar.org]

- 7. Kinetic analyses of two-steps oxidation from l-tyrosine to l-dopaquinone with tyrosinase by capillary electrophoresis/dynamic frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rate constants for the first two chemical steps of eumelanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ftb.com.hr [ftb.com.hr]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. [Regulation of melanogenesis: the role of cAMP and MITF] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Distinct cAMP signaling microdomains differentially regulate melanosomal pH and pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Frontiers | The Complexity of the ERK/MAP-Kinase Pathway and the Treatment of Melanoma Skin Cancer [frontiersin.org]

- 21. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A melanoma cell state distinction influences sensitivity to MAPK pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Developmental Pathways Activated in Melanocytes and Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. madbarn.com [madbarn.com]

- 26. Quantitation of eumelanin and pheomelanin markers in diverse biological samples by HPLC-UV-MS following solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Blueprint: A Technical Guide to the Biosynthesis of Dopaquinone from L-Tyrosine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of dopaquinone from the amino acid L-tyrosine, a critical pathway in the production of melanin pigments. Understanding this intricate process is fundamental for research in dermatology, pharmacology, and cosmetics, particularly in the development of novel therapies for pigmentation disorders and as a target for tyrosinase inhibitors.

The Core Pathway: Tyrosinase-Mediated Oxidation

The conversion of L-tyrosine to this compound is a two-step enzymatic process catalyzed by tyrosinase (EC 1.14.18.1), a copper-containing enzyme.[1][2] This enzyme is the rate-limiting factor in melanin synthesis.[2][3][4] The process, often referred to as the Raper-Mason pathway, occurs within the melanosomes of melanocytes.[1]

The two key reactions are:

-

Hydroxylation of L-tyrosine: Tyrosinase first hydroxylates the monophenol L-tyrosine to the o-diphenol L-3,4-dihydroxyphenylalanine (L-DOPA).[1][5]

-

Oxidation of L-DOPA: Subsequently, the enzyme oxidizes L-DOPA to the highly reactive o-quinone, this compound.[6][7]

This compound then serves as a precursor for the synthesis of both eumelanin (brown-black pigment) and pheomelanin (red-yellow pigment).[8][9]

Quantitative Data on Tyrosinase Activity

The efficiency of this compound biosynthesis is influenced by several factors, including enzyme kinetics and reaction conditions. The following tables summarize key quantitative data for tyrosinase from various sources.

Table 1: Michaelis-Menten Constants (Km) and Maximum Velocity (Vmax) of Tyrosinase

| Substrate | Enzyme Source | Km (mM) | Vmax (µM/min) | Reference |

| L-Tyrosine | Mushroom | 0.061 ± 0.009 | - | [10][11] |

| L-DOPA | Mushroom | 0.45 ± 0.03 | - | [10][11] |

| L-DOPA | Mushroom | 0.84 | 33.0 | [11] |

| L-DOPA | Mushroom | 0.933 | - | [3] |

| L-DOPA | Mushroom | 0.66 ± 0.06 | 22.3 (nmol/min) | [12] |

| L-DOPA | Human (recombinant) | 0.23 ± 0.04 (at 25°C) | 0.08 ± 0.002 | [9] |

| L-DOPA | Human (recombinant) | 0.31 ± 0.06 (at 31°C) | 0.12 ± 0.004 | [9] |

| L-DOPA | Human (recombinant) | 0.43 ± 0.07 (at 37°C) | 0.18 ± 0.006 | [9] |

| L-DOPA | Human (recombinant) | 0.38 ± 0.09 (at 43°C) | 0.25 ± 0.01 | [9] |

| L-Tyrosine | Immobilized on PEO-co-PPy | 3.4 | 0.007 (µmol/min/electrode) | [13] |

| L-Tyrosine | Immobilized on CP-co-PPy | 9.2 | 0.012 (µmol/min/electrode) | [13] |

Note: Vmax values can vary significantly based on enzyme purity and assay conditions.

Table 2: Optimal pH and Temperature for Tyrosinase Activity

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |

| Pycnoporus sanguineus | 6.6 | 45 | [1] |

| Agaricus bisporus (Mushroom) | 7.0 | 35 | [3] |

| Aspergillus nidulans | 7.0 | 40 | [2] |

| Agaricus bisporus (Industrial) | 7.5 | 40 | [10] |

| Agaricus bisporus (Laboratory) | 7.0 | 38 | [10] |

Experimental Protocols

Spectrophotometric Assay for Tyrosinase Activity (Dopachrome Method)

This is the most common method for determining tyrosinase activity by monitoring the formation of dopachrome, a colored intermediate, at 475 nm.[7][14][15]

Materials:

-

Tyrosinase enzyme solution

-

L-DOPA solution (e.g., 2.5 mg/mL in phosphate buffer)

-

Phosphate buffer (e.g., 0.1 M, pH 6.5-7.0)

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a cuvette by adding phosphate buffer and L-DOPA solution.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a small volume of the tyrosinase enzyme solution.

-

Immediately mix by inversion and start monitoring the increase in absorbance at 475 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

The initial linear rate of the reaction (ΔA475/min) is proportional to the tyrosinase activity.

-

Enzyme activity can be calculated using the molar extinction coefficient of dopachrome (ε = 3600-3700 M⁻¹cm⁻¹).[11]

Unit Definition: One unit of tyrosinase activity is often defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute at 25°C and pH 6.5.[5]

HPLC Method for the Analysis of L-DOPA and this compound

High-Performance Liquid Chromatography (HPLC) provides a more specific and quantitative analysis of the substrate and product.[16][17][18]

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column

Mobile Phase:

-

A typical mobile phase consists of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid or phosphoric acid in water) and an organic modifier (e.g., methanol or acetonitrile). The exact composition may need optimization.[18]

Procedure:

-

Prepare standard solutions of L-DOPA of known concentrations.

-

Stop the enzymatic reaction at various time points by adding an acid (e.g., perchloric acid) or by heat inactivation.

-

Centrifuge the samples to remove precipitated protein.

-

Inject the supernatant into the HPLC system.

-

Monitor the elution of L-DOPA and this compound at their respective maximum absorbance wavelengths (L-DOPA: ~280 nm; Dopachrome, a stable derivative of this compound: ~475 nm).[16][19]

-

Quantify the concentration of each compound by comparing the peak areas to the standard curve.

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key processes related to the study of this compound biosynthesis.

References

- 1. Production and characterization of tyrosinase activity in Pycnoporus sanguineus CCT-4518 Crude extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isisn.org [isisn.org]

- 3. Purification and Characterization of Melanogenic Enzyme Tyrosinase from Button Mushroom - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovering Next-Generation Tyrosinase Inhibitors through Integrated Computational and Experimental Approaches – Cymbiotics Biopharma [cymbiotics.co]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Human Tyrosinase: Temperature-Dependent Kinetics of Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uni-sofia.bg [uni-sofia.bg]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. L-Dopa synthesis catalyzed by tyrosinase immobilized in poly(ethyleneoxide) conducting polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pepolska.pl [pepolska.pl]

- 15. bepls.com [bepls.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. ijsit.com [ijsit.com]

- 19. mdpi.com [mdpi.com]

The Nexus of Pigmentation: Dopaquinone's Central Role in Skin Health and Disease

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper delves into the critical role of dopaquinone, a highly reactive ortho-quinone, as the central gatekeeper in human skin pigmentation. An understanding of its formation and subsequent metabolic fate is paramount for researchers, scientists, and drug development professionals seeking to modulate skin pigmentation in both physiological and pathological contexts. Here, we provide an in-depth examination of the biochemical pathways converging on this compound, its dysregulation in common pigmentation disorders such as melasma and vitiligo, and the experimental methodologies crucial for investigating these processes.

The Heart of Melanogenesis: The Formation of this compound

Melanin, the primary determinant of skin, hair, and eye color, is produced in a specialized organelle called the melanosome within melanocytes.[1] The synthesis of melanin, or melanogenesis, is a complex enzymatic cascade with this compound at its core.

The process begins with the amino acid L-tyrosine. The rate-limiting and essential first step is the oxidation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is then further oxidized to this compound.[1][2][3] Both of these reactions are catalyzed by the copper-dependent enzyme, tyrosinase.[2][3] The gene for tyrosinase is under the transcriptional control of the Microphthalmia-associated Transcription Factor (MITF).

This compound is a pivotal, albeit unstable, intermediate.[4] Its fate determines the type of melanin produced:

-

Eumelanin Synthesis: In the absence of sulfhydryl compounds, this compound undergoes spontaneous intramolecular cyclization to form leucodopachrome, which is then converted to dopachrome.[5][6] Subsequent enzymatic steps, involving tyrosinase-related protein 1 (TYRP1) and dopachrome tautomerase (DCT, also known as TYRP2), lead to the formation of brown-black eumelanin.[4]

-

Pheomelanin Synthesis: In the presence of cysteine or glutathione, this compound is rapidly conjugated to form cysteinyldopa or glutathionyldopa.[4][7] This pathway leads to the production of the yellow-red pheomelanin.[4]

The ratio of eumelanin to pheomelanin is a key determinant of skin phototype and susceptibility to UV radiation-induced damage.

Regulatory Control: The MC1R Signaling Pathway

The expression of tyrosinase, and thus the rate of this compound formation, is primarily regulated by the Melanocortin 1 Receptor (MC1R) signaling pathway.[8] MC1R is a G-protein coupled receptor on the surface of melanocytes.[9]

Activation of MC1R by its agonist, α-melanocyte-stimulating hormone (α-MSH), triggers a cascade of intracellular events:

-

cAMP Activation: Ligand binding to MC1R activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[8][10]

-

PKA Activation: cAMP activates Protein Kinase A (PKA).[10]

-

CREB Phosphorylation: PKA then phosphorylates the cAMP Response Element-Binding protein (CREB).[10]

-

MITF Transcription: Phosphorylated CREB acts as a transcription factor, binding to the promoter of the MITF gene and upregulating its expression.[11]

-

Tyrosinase Expression: MITF, in turn, binds to the promoter of the TYR gene, increasing the synthesis of tyrosinase and subsequently, this compound and melanin.[12]

This compound Dysregulation in Pigmentation Disorders

Hyperpigmentation: The Case of Melasma

Melasma is an acquired hyperpigmentation disorder characterized by symmetric, blotchy, brownish facial pigmentation.[13][14] The pathophysiology of melasma is complex, involving genetic predisposition, sun exposure, and hormonal influences.[15] At the cellular level, melasma is associated with an overproduction of melanin by hyperactive melanocytes.[15][16]

Studies have demonstrated a significant increase in both melanin content and tyrosinase activity in the lesional skin of melasma patients compared to adjacent, non-lesional skin.[15][17][18] This indicates that an upregulation of the melanogenesis pathway, leading to increased this compound formation, is a key driver of the disorder.

| Parameter | Melasma Lesional Skin | Perilesional/Normal Skin | Fold Change/Difference | Reference(s) |

| Tyrosinase Activity | Significantly higher | Lower | >1.5-fold | [17][18] |

| Melanin Content | Increased | Normal | Significantly higher | [15][16] |

| Melanocytes | Hypertrophied, more dendritic | Normal morphology | - | [15] |

Table 1: Biochemical and Cellular Changes in Melasma

Therapeutic strategies for melasma often focus on inhibiting tyrosinase activity to reduce the production of this compound and subsequent melanin synthesis.[19][20][21]

Hypopigmentation: The Case of Vitiligo

Vitiligo is an autoimmune disorder characterized by the progressive destruction of melanocytes, resulting in depigmented patches of skin.[11] The absence of functional melanocytes means that the entire melanogenesis pathway, including the formation of this compound, is abrogated in the affected areas.

A central hypothesis in vitiligo pathogenesis is the role of oxidative stress.[1][22] Melanocytes in vitiligo patients are believed to be more susceptible to reactive oxygen species (ROS).[22] The process of melanogenesis itself generates ROS, and an imbalance in the antioxidant defense system can lead to melanocyte damage and apoptosis.[1][22] This oxidative stress can also trigger an autoimmune response, where cytotoxic T-lymphocytes target and destroy melanocytes.[1]

| Parameter | Vitiligo Lesional Skin | Perilesional/Normal Skin | Fold Change/Difference | Reference(s) |

| Melan-A+ Melanocytes | Absent or significantly reduced | Reduced | >3-fold decrease in perilesional vs. healthy control | [23][24] |

| Melanin Granules | Absent or sparse | Present | Significantly reduced or absent | [23] |

| p16INK4A+ Melanocytes | - | Increased (senescent) | Significantly higher than healthy control | [25] |

Table 2: Cellular Changes in Vitiligo Note: Some studies have shown the presence of residual melanocytes in long-standing vitiligo lesions.[26][27]

Experimental Protocols for Studying this compound-Related Pathways